

# Ab initio potential energy curves for CdKr complex

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Compound of Interest		
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An in-depth analysis of the ab initio potential energy curves for the Cadmium-Krypton (CdKr) van der Waals complex reveals a weakly bound system characterized by a shallow potential well in its ground electronic state and more strongly bound excited states. This guide provides a comprehensive overview of the spectroscopic constants derived from both experimental measurements and theoretical calculations, details the methodologies employed in these studies, and visualizes the computational workflow.

## **Spectroscopic Characterization of CdKr**

The CdKr complex, formed between a cadmium atom and a krypton atom, serves as a model system for studying weak intermolecular interactions. Its potential energy curves have been investigated through a combination of high-resolution laser spectroscopy techniques and sophisticated ab initio quantum-chemical calculations.

## **Data Presentation: Spectroscopic Constants**

The following table summarizes the key spectroscopic constants for the ground and several low-lying electronic states of the CdKr molecule. These parameters, including the dissociation energy (De), the equilibrium internuclear distance (Re), the harmonic vibrational frequency ( $\omega$ e), and the first anharmonicity constant ( $\omega$ exe), provide a quantitative description of the potential energy wells for each electronic state.



Electronic State	Method	De (cm-1)	Re (Å)	ωe (cm-1)	ωexe (cm-1)
Χ 1Σ0+	Experimental	146.8 ± 1.5	4.38 ± 0.05	21.3	0.85
Ab initio (Czuchaj et al.)	Data not available	Data not available	Data not available	Data not available	
А 3П0+	Experimental	340	3.85	37.0	0.8
Ab initio (Czuchaj et al.)	Data not available	Data not available	Data not available	Data not available	
В 3П1	Experimental	690	3.45	60.0	1.0
Ab initio (Czuchaj et al.)	Data not available	Data not available	Data not available	Data not available	
C 1П1	Experimental	1036	3.22	56.72	0.81
Ab initio (Czuchaj et al.)	Data not available	Data not available	Data not available	Data not available	
D 1Σ0+	Experimental	Repulsive	-	-	-
Ab initio (Czuchaj et al.)	Data not available	Data not available	Data not available	Data not available	
Ε 3Σ+	Experimental	1080	3.20	65.0	1.0
Ab initio (Czuchaj et al.)	Data not available	Data not available	Data not available	Data not available	

Note: While experimental results are in good agreement with ab initio calculations by Czuchaj and coworkers, specific theoretical values for spectroscopic constants were not available in the searched literature.



# **Experimental and Computational Protocols**

The determination of the potential energy curves for the CdKr complex relies on a synergistic approach combining experimental spectroscopy and theoretical calculations.

### **Experimental Methodologies**

The experimental characterization of the CdKr van der Waals complex is typically performed using laser-induced fluorescence (LIF) and optical-optical double resonance (OODR) spectroscopy in a supersonic jet expansion.

- Supersonic Jet Expansion: A mixture of helium seeded with cadmium vapor and krypton is
  expanded through a nozzle into a vacuum chamber. This process cools the gas mixture to
  very low rotational and vibrational temperatures, simplifying the resulting spectra and
  facilitating the formation of CdKr complexes.
- Laser-Induced Fluorescence (LIF): A tunable pulsed dye laser excites the CdKr molecules
  from the ground electronic state (X 1Σ0+) to various vibrational levels of an excited electronic
  state. The subsequent fluorescence emitted as the molecules relax back to the ground state
  is collected by a photomultiplier tube. By scanning the laser frequency and recording the
  fluorescence intensity, an excitation spectrum is obtained, which reveals the vibrational
  structure of the excited state.
- Dispersed Fluorescence Spectroscopy: The fluorescence from a specific, laser-excited vibrational level of an excited state is passed through a monochromator to resolve the emission into different vibrational levels of the ground state. This provides information about the vibrational energy level spacings of the ground electronic state.
- Optical-Optical Double Resonance (OODR): This technique employs two lasers. The first laser (pump) excites the CdKr molecules to a specific vibrational level of an intermediate electronic state. A second laser (probe) then excites the molecules from this intermediate state to higher-lying electronic states. This method allows for the study of electronic states that are not accessible directly from the ground state due to unfavorable Franck-Condon factors.

# **Ab initio Computational Workflow**

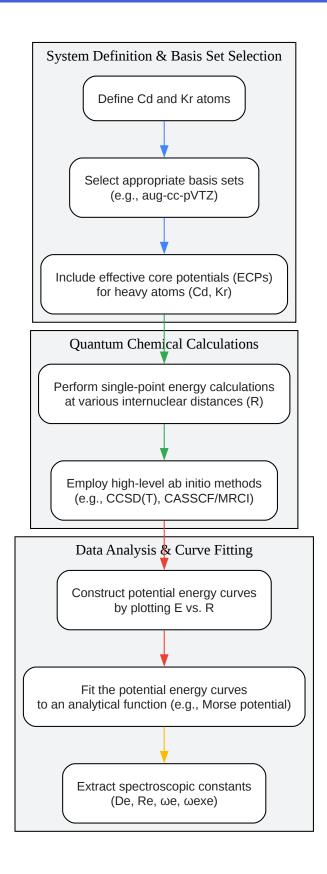






The theoretical investigation of the CdKr potential energy curves involves high-level ab initio calculations. Although the specific details from the work of Czuchaj and coworkers were not explicitly found, a general workflow for such calculations can be outlined.





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Caption: Computational workflow for ab initio potential energy curve determination.



This workflow begins with the definition of the atomic system and the selection of appropriate basis sets and effective core potentials to accurately describe the electronic structure of the heavy atoms. Subsequently, single-point energy calculations are performed at a range of internuclear distances using highly correlated ab initio methods such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) for the ground state, and Complete Active Space Self-Consistent Field (CASSCF) followed by Multireference Configuration Interaction (MRCI) for excited states. The resulting data points are then used to construct the potential energy curves, which are fitted to analytical potential functions to extract the spectroscopic constants.

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